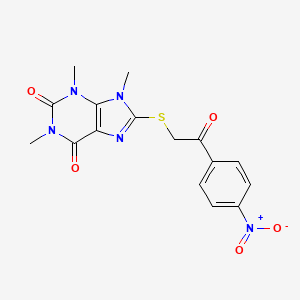

1,3,9-trimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,9H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,9-trimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,9H)-dione is a useful research compound. Its molecular formula is C16H15N5O5S and its molecular weight is 389.39. The purity is usually 95%.

BenchChem offers high-quality 1,3,9-trimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,9-trimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Study of Mixed Ligand-Metal Complexes

Research by Shaker (2011) explored the synthesis of new mixed ligand metal complexes involving derivatives of 1,3,9-trimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,9H)-dione. These complexes, characterized using UV-Visible and infrared spectroscopy, show potential in materials science and coordination chemistry.

Purine Studies in Enhancing Phleomycin's Lethal Effect

Bhushan et al. (1975) investigated 2-(6?,8?,9?-Trimethylpurin-2?-ylthio)acetamide and related compounds, which enhance the lethal effect of phleomycin on bacterial cultures. This research provides insights into the development of more effective antimicrobial agents.

Methylation and Reduction of Purines

Armarego and Reece (1976) detailed the methylation and reduction of various purines, including derivatives of 1,3,9-trimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,9H)-dione. These findings are crucial for understanding the chemical properties and potential applications of these compounds in medicinal chemistry.

Assignments of Substituted Purines

Lorente-Macías et al. (2018) provided unambiguous assignments of hydrogen and carbon in a subset of new purine derivatives. This work is essential for structural determination and understanding the interaction of these compounds with biological molecules.

Synthesis of Thiadiazepino-Fused Purine Ring Systems

Hesek and Rybár (1994) explored the synthesis of thiadiazepino-fused purine ring systems, which are structurally related to 1,3,9-trimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,9H)-dione. These novel compounds have potential applications in pharmaceuticals and organic chemistry.

Synthesis of Potential Antidepressant Agents

Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents, offering insights into the pharmacological potential of purine derivatives.

Exploration of 8-Aminoalkyl Derivatives of Purine-2,6-Dione

Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione with potential psychotropic activity, highlighting the versatility of purine derivatives in developing new pharmaceutical agents.

Construction of Heterocyclic Systems by Cascade Reaction

Dotsenko, Sventukh, and Krivokolysko (2012) demonstrated the construction of penta- and hexacyclic heterocyclic systems using a cascade reaction, advancing the field of heterocyclic chemistry.

Antiinflammatory Activity of Pyrimidopurinediones

Kaminski et al. (1989) showed antiinflammatory activity in a series of substituted pyrimidopurinediones, revealing the therapeutic potential of these compounds.

Synthesis of Trisubstituted Purine and Thiazolopurine Diones

Hayallah and Famulok (2007) synthesized new 1,3,8-trisubstituted purine-2,6-diones and related compounds, contributing to the diversity of purine-based pharmaceuticals.

Enantioselective Michael Reaction Catalyzed by a Bifunctional Thiourea

Okino, Hoashi, Furukawa, Xu, and Takemoto (2005) developed an enantioselective Michael reaction catalyzed by a bifunctional thiourea, showcasing the utility of purine derivatives in asymmetric synthesis.

Reaction of Nitrosouracil with Thiols

Youssefyeh (1975) investigated the reaction of nitrosouracil with thiols, leading to diverse products including purine-2,6-diones, contributing to our understanding of the reactivity of purine derivatives.

Development and Validation of GC-MS Method for Quantifying NIAS

Tsochatzis, Gika, and Theodoridis (2020) developed a GC-MS method for quantifying substances like 1,3,9-trimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,9H)-dione, aiding in the safety assessment of food contact materials.

Biologically Potent Diorganosilicon(IV) Complexes

Singh and Nagpal (2005) synthesized biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives, opening avenues for creating novel fungicides and bactericides.

Synthesis of Naphthodifuranone-Based Monomers and Polymers

Zhang, Neudörfl, and Tieke (2013) conducted the synthesis of naphthodifuranone-based monomers and polymers, showcasing potential applications in materials science and organic electronics.

Interaction Pattern in Pharmaceutically Relevant Polymorphs

Latosinska et al. (2014) studied the interaction pattern in polymorphs of methylxanthines, providing insights into the pharmacological effects and molecular recognition processes.

Eigenschaften

IUPAC Name |

1,3,9-trimethyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O5S/c1-18-13-12(14(23)20(3)16(24)19(13)2)17-15(18)27-8-11(22)9-4-6-10(7-5-9)21(25)26/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARRCLUAWLXDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2834958.png)

![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2834963.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)

![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)

![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)